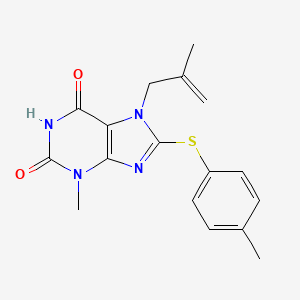
3-Methyl-8-(4-methylphenyl)sulfanyl-7-(2-methylprop-2-enyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-(4-methylphenyl)sulfanyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a complex organic compound belonging to the purine derivatives family. This compound features a purine core with various substituents, including a methyl group, a 4-methylphenyl sulfanyl group, and a 2-methylprop-2-enyl group. Purine derivatives are known for their significant biological and pharmacological activities, making this compound a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-8-(4-methylphenyl)sulfanyl-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The key steps include:
Formation of the Purine Core: The purine ring can be synthesized through the condensation of appropriate precursors such as formamide and urea.
Introduction of Substituents: The substituents are introduced through various reactions, including sulfonation, alkylation, and acylation. For instance, the 4-methylphenyl sulfanyl group can be introduced via a nucleophilic substitution reaction.
Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR, IR, and mass spectrometry.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace certain substituents with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents such as dimethyl sulfoxide (DMSO) are typically employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, purine derivatives are often studied for their potential biological activities. This compound may be investigated for its effects on cellular processes, enzyme inhibition, or as a potential therapeutic agent.
Medicine: Purine derivatives have been explored for their medicinal properties, including antiviral, anticancer, and anti-inflammatory activities. This compound could be studied for its potential use in developing new drugs or treatments.
Industry: In the chemical industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism by which 3-Methyl-8-(4-methylphenyl)sulfanyl-7-(2-methylprop-2-enyl)purine-2,6-dione exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
8-(4-Methylphenyl)sulfanyl-7-(2-methylprop-2-enyl)purine-2,6-dione: This compound lacks the 3-methyl group.
3-Methyl-7-(2-methylprop-2-enyl)purine-2,6-dione: This compound lacks the 4-methylphenyl sulfanyl group.
8-(4-Methylphenyl)sulfanyl-7-(prop-2-enyl)purine-2,6-dione: This compound has a different alkyl group on the purine ring.
Uniqueness: The presence of both the 3-methyl group and the 4-methylphenyl sulfanyl group in this compound contributes to its unique chemical and biological properties, distinguishing it from similar purine derivatives.
This comprehensive overview provides a detailed understanding of 3-Methyl-8-(4-methylphenyl)sulfanyl-7-(2-methylprop-2-enyl)purine-2,6-dione, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-methyl-8-(4-methylphenyl)sulfanyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-10(2)9-21-13-14(20(4)16(23)19-15(13)22)18-17(21)24-12-7-5-11(3)6-8-12/h5-8H,1,9H2,2-4H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXDAFYSVVPWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
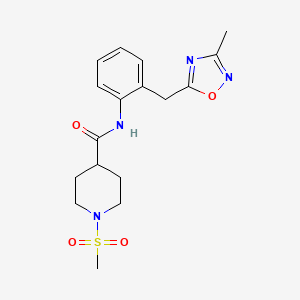
![(E)-4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2995014.png)
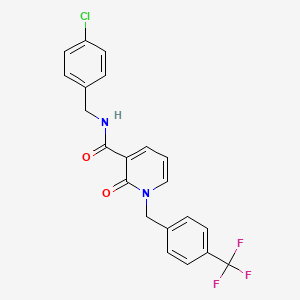
![4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B2995018.png)

![1-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2995022.png)
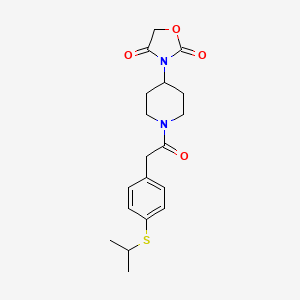

![2-[(Trifluoromethyl)sulfanyl]phenol](/img/structure/B2995025.png)
![(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2995026.png)
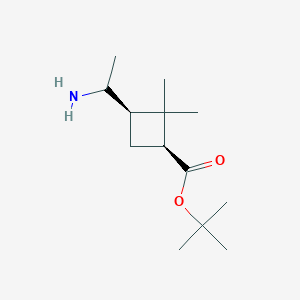
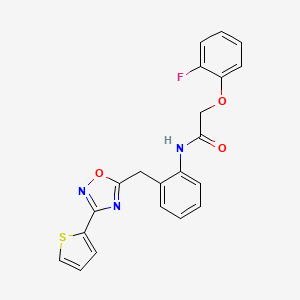
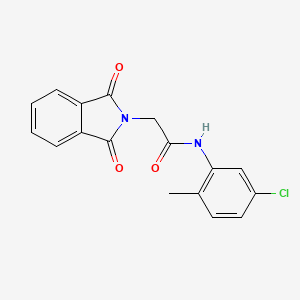
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2995031.png)
